3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound that features a fluorinated phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the use of fluorinated benzene derivatives and appropriate carboxylation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the dimethyl and oxo groups.
3-Fluorophenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
3-Fluorophenylpropionic acid: Similar backbone but different functional groups.
Uniqueness
3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the fluorinated phenyl group and the dimethyl-oxo functionality. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
AZDCHPJIMVIPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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